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Compound of Interest

Compound Name: Cefuracetime

Cat. No.: B057775

In the landscape of cephalosporin antibiotics, Cefuroxime stands as a well-established second-
generation agent with a broad spectrum of activity and a wealth of supporting clinical data. This
guide provides a comprehensive analysis of Cefuroxime, while also addressing the significant
lack of publicly available information on Cefuracetime, a lesser-known compound within the
same antibiotic class. This comparative guide is intended for researchers, scientists, and drug
development professionals, presenting available data in a structured format to facilitate
understanding and future research.

Chemical Structure and Mechanism of Action

Both Cefuroxime and Cefuracetime belong to the cephalosporin class of beta-lactam
antibiotics. Their core structure features a dihydrothiazine ring fused to a beta-lactam ring. The
variations in their side chains are responsible for differences in their antibacterial spectrum and
pharmacokinetic properties.

Cefuroxime is a 3-(carbamoyloxymethyl)cephalosporin with a 7-(2Z)-2-(furan-2-yl)-2-
(methoxyimino)acetamido side chain.[1] Its structure confers stability against many beta-
lactamases, the enzymes produced by bacteria to inactivate beta-lactam antibiotics.[2][3]

Cefuracetime is identified as (6R,7R)-3-(acetyloxymethyl)-7-[[(2Z)-2-(furan-2-yl)-2-
methoxyiminoacetyl]lamino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid.[4] The
primary structural difference from Cefuroxime lies in the 3-position side chain, where
Cefuracetime has an acetyloxymethyl group instead of a carbamoyloxymethyl group.
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The mechanism of action for cephalosporins like Cefuroxime is well-documented. They inhibit
the final step of bacterial cell wall synthesis by binding to specific penicillin-binding proteins
(PBPs).[1][5] This inhibition disrupts the peptidoglycan synthesis, leading to cell lysis and
bacterial death.[5][6] While specific studies on Cefuracetime's mechanism of action are not
readily available, it is presumed to follow the same fundamental pathway as other
cephalosporins.

In-Vitro Activity

Cefuroxime has demonstrated a broad spectrum of in-vitro activity against a variety of Gram-
positive and Gram-negative bacteria.[2][3][7] Its stability in the presence of beta-lactamases
allows it to be effective against many strains that are resistant to other cephalosporins.[2][3]

Data on the in-vitro activity of Cefuracetime is not available in the reviewed scientific literature.

The following table summarizes the Minimum Inhibitory Concentrations (MICs) for Cefuroxime
against a range of common pathogens.

Pathogen MIC50 (pg/mL) MIC90 (pg/mL)
Staphylococcus aureus
T ) 1.0 2.0
(penicillinase-producing)
Streptococcus pneumoniae 0.06 0.25
Streptococcus pyogenes <0.03 <0.03
Haemophilus influenzae (non-
) 0.25 0.5
B-lactamase producing)
Haemophilus influenzae (-
_ 0.5 1.0
lactamase producing)
Escherichia coli 2.0 8.0
Klebsiella pneumoniae 1.0 4.0
Neisseria gonorrhoeae 0.12 0.25

Note: MIC values can vary depending on the study and testing methodology.
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Pharmacokinetic Properties

The pharmacokinetic profile of Cefuroxime has been extensively studied. It can be
administered parenterally as cefuroxime sodium or orally as the prodrug cefuroxime axetil.[8]

Pharmacokinetic data for Cefuracetime is not available in the public domain.

Here is a summary of the key pharmacokinetic parameters for Cefuroxime:

Parameter Value

Bioavailability (oral) 37% (fasting) to 52% (with food)[5]
Protein Binding 33%[9]

Half-life ~1.2 hours|[9]

The axetil moiety is hydrolyzed to acetaldehyde
Metabolism and acetic acid; Cefuroxime itself is not

metabolized.[8]

Excretion Primarily excreted unchanged in the urine.[6][9]

Clinical Efficacy and Safety

Cefuroxime has a long history of clinical use and has been proven effective in treating a variety
of infections.[10] Clinical trials have demonstrated its efficacy in respiratory tract infections, skin
and soft tissue infections, urinary tract infections, and gonorrhea.[10][11]

There is a lack of published clinical trial data on the efficacy and safety of Cefuracetime.

A multicenter clinical trial comparing cefuroxime axetil with cefaclor for skin and skin structure
infections showed clinically beneficial outcomes in 92% (250 mg b.i.d.) and 95% (500 mg b.i.d.)
of patients treated with cefuroxime axetil.[11] In the treatment of pneumonia in adults, a study
showed a clinical cure rate of 94% in the group receiving 1,000 mg of cefuroxime axetil daily.
[12]

Common adverse effects associated with Cefuroxime are generally mild and include
gastrointestinal disturbances (such as diarrhea, nausea, and vomiting) and skin rashes.[6]
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Experimental Protocols

Detailed experimental protocols are crucial for the replication and validation of scientific
findings. Below are generalized methodologies for key experiments used in the evaluation of
cephalosporin antibiotics, which would be applicable to both Cefuroxime and, hypothetically,
Cefuracetime.

Determination of Minimum Inhibitory Concentration
(MIC)

The MIC, the lowest concentration of an antimicrobial that will inhibit the visible growth of a
microorganism after overnight incubation, is a key measure of in-vitro activity. The broth
microdilution method is a standard procedure:

Preparation of Antibiotic Solutions: A series of twofold dilutions of the antibiotic are prepared
in Mueller-Hinton broth in a 96-well microtiter plate.

e Inoculum Preparation: The bacterial isolate to be tested is grown on an appropriate agar
medium. A suspension is then prepared in a sterile saline solution and adjusted to a turbidity
equivalent to a 0.5 McFarland standard. This suspension is further diluted to achieve a final
inoculum concentration of approximately 5 x 1075 colony-forming units (CFU)/mL in each
well of the microtiter plate.

e Incubation: The microtiter plate is incubated at 35-37°C for 16-20 hours in ambient air.

o Reading of Results: The MIC is determined as the lowest concentration of the antibiotic at
which there is no visible growth of the bacteria.

In-Vivo Efficacy Studies (Animal Model)

Animal models are essential for evaluating the in-vivo efficacy of a new antibiotic. A murine
systemic infection model is commonly used:

¢ Induction of Infection: Mice are infected intraperitoneally with a lethal dose of the target
pathogen.
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» Antibiotic Administration: At a specified time post-infection (e.g., 1 hour), different doses of
the antibiotic are administered to groups of mice via a relevant route (e.g., subcutaneous or
oral). A control group receives a placebo.

o Observation: The mice are observed for a defined period (e.g., 7 days), and mortality is
recorded.

o Determination of ED50: The effective dose 50 (ED50), the dose of the antibiotic that protects
50% of the infected animals from death, is calculated.
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Caption: Mechanism of action of cephalosporin antibiotics.

Experimental Workflow for In-Vitro Antibiotic Testing
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In-Vitro Testing Workflow
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Caption: A generalized workflow for MIC determination.

Conclusion

Cefuroxime is a well-characterized second-generation cephalosporin with proven efficacy
against a wide range of bacterial pathogens. Its stability against beta-lactamases makes it a
valuable therapeutic option. In stark contrast, Cefuracetime remains an enigmatic compound
with a significant dearth of publicly available scientific data. While its chemical structure is
known, its antibacterial activity, pharmacokinetic profile, and clinical utility are yet to be
elucidated in the scientific literature. This guide highlights the need for further research to
determine if Cefuracetime holds any potential as a therapeutic agent and to understand its
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place, if any, within the cephalosporin armamentarium. For now, any comparative analysis is
severely hampered by this profound information gap.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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